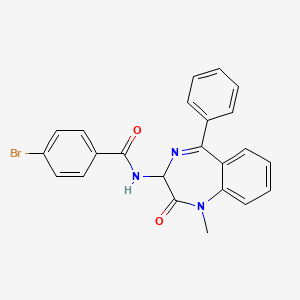
KRP-203
Overview
Description
KRP-203 is a synthetic immunomodulatory compound that functions as a sphingosine-1-phosphate receptor agonist. It has been studied for its potential therapeutic applications in various immune-mediated diseases, including inflammatory bowel disease and organ transplantation .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
KRP-203 is a sphingosine-1-phosphate (S1P) receptor agonist . This compound interacts with these receptors, particularly S1P receptor type 1 , to exert its effects.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the number of peripheral blood mononuclear cells, including lymphocytes and monocytes . It also enhances lymphocyte homing into peripheral lymph nodes . In addition, this compound interferes with lymphocyte function, as evidenced by decreased T-cell proliferation and interleukin-2 and interferon-γ production in activated splenocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with S1P receptors. As an S1P receptor agonist, this compound binds to these receptors, particularly S1P receptor type 1, and activates them . This activation leads to a variety of effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered for 6 and 16 weeks . Over this period, this compound substantially reduced atherosclerotic lesion formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered at a dose of 3.0 mg/kg per day . At this dosage, this compound significantly reduced peripheral lymphocytes .
Metabolic Pathways
This compound is involved in the S1P signaling pathway . This pathway is part of the larger sphingolipid metabolism pathway, which involves the production of S1P from sphingosine by sphingosine kinases .
Subcellular Localization
As an S1P receptor agonist, it is likely that this compound localizes to the same areas as S1P receptors, which are found on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
KRP-203 is synthesized through a series of chemical reactions involving the modification of sphingosine, a naturally occurring lipid. The synthesis typically involves the phosphorylation of sphingosine by sphingosine kinase 2 to produce this compound-P, the active form of the compound . The compound is then dissolved in sterile 0.5% methylcellulose and further diluted for experimental use .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in a pharmaceutical-grade facility to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
KRP-203 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Phosphorylating agents: Used to phosphorylate sphingosine.
Oxidizing agents: Used in oxidation reactions.
Reducing agents: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of this compound, which may have different biological activities.
Scientific Research Applications
Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor agonists.
Biology: Investigated for its role in modulating immune cell trafficking and function.
Medicine: Explored as a therapeutic agent for treating inflammatory bowel disease, organ transplantation, and other immune-mediated diseases.
Industry: Potential applications in the development of new immunomodulatory drugs.
Comparison with Similar Compounds
KRP-203 is similar to other sphingosine-1-phosphate receptor agonists, such as Fingolimod, Ozanimod, and Siponimod . this compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic applications . Similar compounds include:
Fingolimod: Another sphingosine-1-phosphate receptor agonist used in the treatment of multiple sclerosis.
Ozanimod: Used for treating ulcerative colitis and multiple sclerosis.
Siponimod: Primarily used for treating secondary progressive multiple sclerosis.
This compound’s unique properties make it a promising candidate for further research and development in the field of immunomodulation.
Properties
IUPAC Name |
2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO3S.ClH/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18;/h1-10,13-14,27-28H,11-12,15-17,26H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFLDFUXIHOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509088-69-1 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509088-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KRP-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509088691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOCRAVIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YH0N35CE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KRP-203?
A1: this compound is a synthetic sphingosine-1-phosphate (S1P) receptor agonist with selectivity for the S1P receptor subtype 1 (S1P1). [, , , , , , , , , , , , ] Upon administration, this compound binds to S1P1 receptors on lymphocytes, leading to receptor internalization and downregulation. This process effectively sequesters lymphocytes within secondary lymphoid tissues, reducing their circulation in the blood and preventing infiltration into peripheral inflammatory sites. [, , , , ]
Q2: How does this compound's selectivity for S1P1 compare to other S1P receptor modulators?
A2: this compound exhibits higher selectivity for S1P1 compared to FTY720 (fingolimod), which targets multiple S1P receptor subtypes. This selectivity is thought to contribute to its reduced risk of bradycardia, a common side effect of FTY720. [, , ] Studies have shown that a tenfold higher dose of phosphorylated this compound is required to induce transient bradycardia in rats compared to phosphorylated FTY720.
Q3: How does this compound affect the immune response beyond lymphocyte trafficking?
A3: In addition to its effects on lymphocyte trafficking, this compound has been shown to modulate cytokine production by lymphocytes. Specifically, it inhibits the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) by colonic lymphocytes in a mouse model of colitis. Notably, this compound did not affect the production of IL-4, suggesting a selective modulation of the immune response.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C24H25ClNO3S+ • Cl−. The molecular weight is 462.4 g/mol.
Q5: How does the structure of this compound contribute to its S1P1 selectivity?
A5: Although the exact structural elements responsible for this compound's S1P1 selectivity are not fully elucidated in the provided research, it's known that subtle modifications in the chemical structure of S1P analogs can significantly impact their receptor subtype selectivity. Future research exploring structure-activity relationships is crucial to design more potent and selective S1P1 modulators with improved safety profiles.
Q6: What is known about the stability and formulation of this compound?
A6: The provided articles primarily focus on the in vivo efficacy and safety of this compound in various animal models. Detailed investigations regarding its stability under different conditions, formulation strategies to enhance stability, solubility, or bioavailability, and analytical method validation are not discussed in detail.
Q7: What is known about the pharmacokinetic profile of this compound?
A7: Limited information on the pharmacokinetic properties of this compound is available in the provided research. One study investigated the potential pharmacokinetic interaction between this compound and cyclosporine A (CsA) in a rat model. The results showed that co-administration of this compound with CsA did not significantly affect the pharmacokinetics of either drug, suggesting no major drug-drug interaction. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Q8: What are the key findings regarding the in vitro and in vivo efficacy of this compound?
A8: Several studies have demonstrated the efficacy of this compound in various animal models of transplantation and autoimmune diseases:
- Rat skin and heart allografts: this compound significantly prolonged graft survival in both minor and major histocompatibility complex (MHC)-mismatched transplant models. It effectively suppressed both acute and chronic rejection, evidenced by reduced inflammatory cell infiltration, decreased expression of pro-fibrotic markers, and attenuated neointimal formation.
- Rat renal transplantation: this compound, in combination with a subtherapeutic dose of CsA, significantly prolonged renal allograft survival and improved graft function compared to CsA alone.
- Islet allotransplantation: In a mouse model, this compound effectively inhibited allogeneic rejection and showed a promising synergistic effect when combined with low-dose sirolimus. Importantly, this compound did not impair islet function or neovascularization, highlighting its potential advantage over calcineurin inhibitors.
- Chronic colitis: In IL-10 gene-deficient mice, a model of chronic colitis, this compound significantly reduced disease severity, prevented body weight loss, and suppressed pro-inflammatory cytokine production in the colon.
- Atherosclerosis: this compound administration in LDL receptor-deficient mice fed a high-cholesterol diet led to a substantial reduction in atherosclerotic lesion formation without affecting plasma lipid levels. This effect was associated with reduced T cell activation and macrophage infiltration in the aorta, as well as decreased production of inflammatory cytokines.
- Autoimmune myocarditis: this compound effectively attenuated the development of experimental autoimmune myocarditis in rats, highlighting its potential for treating autoimmune diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


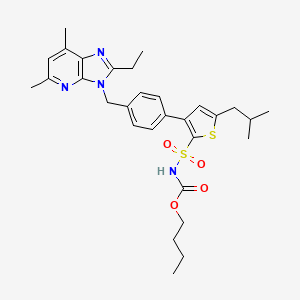
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)
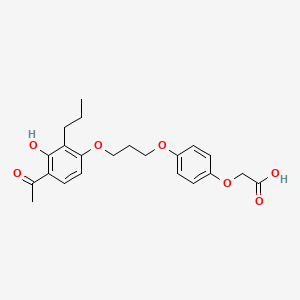
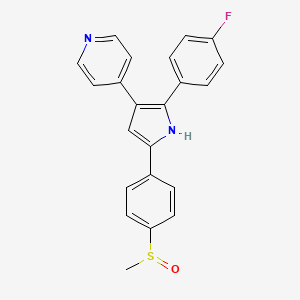
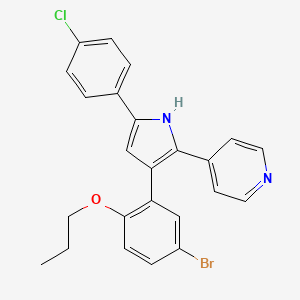
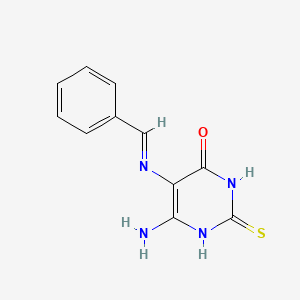
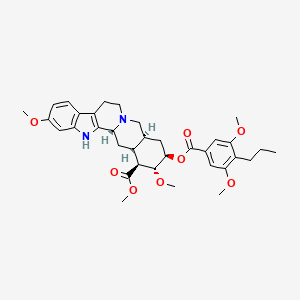
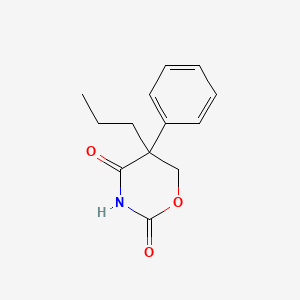
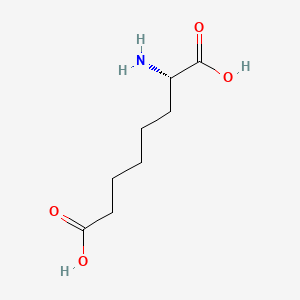

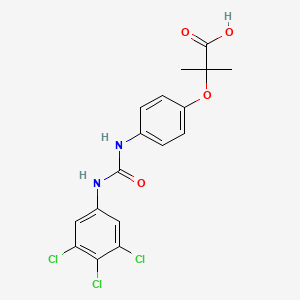
![2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid](/img/structure/B1673716.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1673717.png)
